molecular formula C20H25ClN4O3S2 B11369195 5-chloro-N-{4-[(3-methylpiperidin-1-yl)sulfonyl]phenyl}-2-(propan-2-ylsulfanyl)pyrimidine-4-carboxamide

5-chloro-N-{4-[(3-methylpiperidin-1-yl)sulfonyl]phenyl}-2-(propan-2-ylsulfanyl)pyrimidine-4-carboxamide

Cat. No.: B11369195
M. Wt: 469.0 g/mol
InChI Key: DOHNUAFVKLKNIM-UHFFFAOYSA-N
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Description

5-chloro-N-{4-[(3-methylpiperidin-1-yl)sulfonyl]phenyl}-2-(propan-2-ylsulfanyl)pyrimidine-4-carboxamide is an organic compound with potential applications in various scientific fields. This compound is characterized by its complex structure, which includes a pyrimidine ring, a sulfonyl group, and a piperidine moiety. Its unique chemical properties make it a subject of interest in medicinal chemistry and other research areas.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-chloro-N-{4-[(3-methylpiperidin-1-yl)sulfonyl]phenyl}-2-(propan-2-ylsulfanyl)pyrimidine-4-carboxamide typically involves multiple steps, including the formation of the pyrimidine ring, sulfonylation, and the introduction of the piperidine moiety. Specific reaction conditions, such as temperature, solvents, and catalysts, are crucial for the successful synthesis of this compound.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis techniques, including continuous flow reactors and automated synthesis systems. These methods aim to optimize yield and purity while minimizing production costs and environmental impact.

Chemical Reactions Analysis

Types of Reactions

5-chloro-N-{4-[(3-methylpiperidin-1-yl)sulfonyl]phenyl}-2-(propan-2-ylsulfanyl)pyrimidine-4-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can convert certain functional groups within the compound to their corresponding reduced forms.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various nucleophiles or electrophiles. Reaction conditions such as temperature, solvent, and pH play a significant role in determining the outcome of these reactions.

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can produce a wide range of derivatives with different functional groups.

Scientific Research Applications

5-chloro-N-{4-[(3-methylpiperidin-1-yl)sulfonyl]phenyl}-2-(propan-2-ylsulfanyl)pyrimidine-4-carboxamide has several scientific research applications, including:

    Chemistry: The compound is used as a building block in organic synthesis, enabling the creation of more complex molecules.

    Biology: It may serve as a probe or tool compound in biological studies to investigate specific biochemical pathways.

    Medicine: The compound has potential therapeutic applications, particularly in the development of new drugs targeting specific diseases.

    Industry: It can be used in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 5-chloro-N-{4-[(3-methylpiperidin-1-yl)sulfonyl]phenyl}-2-(propan-2-ylsulfanyl)pyrimidine-4-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The exact pathways and molecular interactions depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other pyrimidine derivatives with sulfonyl and piperidine moieties. Examples include:

  • 5-chloro-N-{4-[(3-methylpiperidin-1-yl)sulfonyl]phenyl}-2-(methylthio)pyrimidine-4-carboxamide
  • 5-chloro-N-{4-[(3-methylpiperidin-1-yl)sulfonyl]phenyl}-2-(ethylthio)pyrimidine-4-carboxamide

Uniqueness

The uniqueness of 5-chloro-N-{4-[(3-methylpiperidin-1-yl)sulfonyl]phenyl}-2-(propan-2-ylsulfanyl)pyrimidine-4-carboxamide lies in its specific combination of functional groups and structural features. This combination imparts unique chemical and biological properties, making it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C20H25ClN4O3S2

Molecular Weight

469.0 g/mol

IUPAC Name

5-chloro-N-[4-(3-methylpiperidin-1-yl)sulfonylphenyl]-2-propan-2-ylsulfanylpyrimidine-4-carboxamide

InChI

InChI=1S/C20H25ClN4O3S2/c1-13(2)29-20-22-11-17(21)18(24-20)19(26)23-15-6-8-16(9-7-15)30(27,28)25-10-4-5-14(3)12-25/h6-9,11,13-14H,4-5,10,12H2,1-3H3,(H,23,26)

InChI Key

DOHNUAFVKLKNIM-UHFFFAOYSA-N

Canonical SMILES

CC1CCCN(C1)S(=O)(=O)C2=CC=C(C=C2)NC(=O)C3=NC(=NC=C3Cl)SC(C)C

Origin of Product

United States

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